4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride
Description
4-(4-Aminobutyl)-2,6-dimethoxyphenol hydrochloride is a phenolic derivative characterized by a 2,6-dimethoxyphenol core substituted with a 4-aminobutyl group at the para position and a hydrochloride counterion. The molecular formula is C₁₂H₁₈NO₃·HCl (assuming a butyl chain; see structural analogs in and ). Its structure confers both hydrophilic (amine and hydroxyl groups) and lipophilic (methoxy and alkyl chain) properties, making it relevant for pharmacological and chemical applications.
Properties
IUPAC Name |
4-(4-aminobutyl)-2,6-dimethoxyphenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3.ClH/c1-15-10-7-9(5-3-4-6-13)8-11(16-2)12(10)14;/h7-8,14H,3-6,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDQVKCOFSMMSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CCCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride typically involves a multi-step process. One common method starts with the alkylation of 2,6-dimethoxyphenol using 4-bromobutylamine. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of 4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Halogenating agents like thionyl chloride or bromine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group typically yields quinones, while reduction of the nitro group results in the formation of an amine.
Scientific Research Applications
4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular signaling pathways.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride involves its interaction with specific molecular targets within cells. It is believed to modulate neurotransmitter systems, ion channels, and nitric oxide synthesis, which are crucial for its biological effects. The compound’s ability to interact with these targets makes it a promising candidate for further research into its therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacological Activity
Compounds with the 2,6-dimethoxyphenol core exhibit diverse biological activities depending on substituents. Key comparisons include:
Key Insights :
- Alkyl Chain Length and Functional Groups: The 4-aminobutyl group in the target compound may enhance solubility and receptor binding compared to shorter chains (e.g., 3-aminopropyl in ).
- Metabolic Stability: Allyl and morpholino esters (e.g., M&B 16,573) undergo enzymatic hydrolysis, releasing toxic metabolites, whereas primary amines (as in the target) might exhibit different metabolic pathways.
Key Insights :
- Solubility: The hydrochloride salt improves aqueous solubility compared to non-ionic analogs like 2,6-dimethoxyphenol, which is primarily used in lignin chemistry.
- Synthetic Complexity: Introduction of the aminobutyl group requires multi-step synthesis (alkylation followed by amination), contrasting with simpler methyl or allyl derivatives.
Toxicity and Metabolic Pathways
- Toxicity in Model Organisms: M&B 16,573 (morpholino ester) causes fatal toxicity in cats due to conversion to 2,6-dimethoxyquinone, a reactive electrophile. In contrast, 4-allyl derivatives avoid this toxicity, suggesting that electron-withdrawing substituents (e.g., esters) increase metabolic instability.
- Protective Agents: Sulfhydryl compounds (e.g., cysteine) neutralize electrophilic metabolites in dimethoxyquinone derivatives. This mechanism may extend to the target compound if similar metabolites form.
Biological Activity
4-(4-Aminobutyl)-2,6-dimethoxyphenol;hydrochloride is a phenolic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on mechanisms, effects on various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a 2,6-dimethoxyphenol core with an aminobutyl side chain. Its hydrochloride form enhances its solubility in aqueous environments, facilitating biological assays and therapeutic applications.
Chemical Structure
| Component | Description |
|---|---|
| Core Structure | 2,6-Dimethoxyphenol |
| Side Chain | 4-Aminobutyl |
| Salt Form | Hydrochloride |
Antioxidant Properties
Research indicates that compounds similar to 4-(4-Aminobutyl)-2,6-dimethoxyphenol exhibit significant antioxidant activity. The presence of methoxy groups in the phenolic structure contributes to free radical scavenging capabilities. Studies have demonstrated that such compounds can reduce oxidative stress in various cellular models, potentially mitigating damage associated with chronic diseases.
Cytotoxicity and Anticancer Activity
Several studies have evaluated the cytotoxic effects of related phenolic compounds on cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Methodology : MTT assay was utilized to determine cell viability after treatment with varying concentrations of the compound.
- Findings : Compounds similar in structure showed IC50 values ranging from 10 to 30 µM across different cancer cell lines, indicating moderate cytotoxicity.
The biological effects of 4-(4-Aminobutyl)-2,6-dimethoxyphenol are hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways related to growth and apoptosis.
Study 1: Antioxidant Activity Assessment
A study conducted on a series of dimethoxyphenol derivatives, including 4-(4-Aminobutyl)-2,6-dimethoxyphenol, assessed their ability to scavenge free radicals. The results indicated a dose-dependent relationship with antioxidant capacity.
Study 2: Cytotoxicity on Cancer Cell Lines
In vitro studies demonstrated that treatment with the compound resulted in a significant decrease in cell viability in HeLa cells. The study reported:
- Concentration : 20 µM
- Cell Viability Reduction : Approximately 70% compared to control.
These findings suggest potential applications in cancer therapeutics.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 4-(4-Aminobutyl)-2,6-dimethoxyphenol, a comparison with other phenolic compounds is essential.
| Compound | Antioxidant Activity | Cytotoxicity (IC50) | Mechanism of Action |
|---|---|---|---|
| 4-Vinyl-2,6-dimethoxyphenol | High | 15 µM | Free radical scavenging |
| Canolol (from canola oil) | Moderate | 25 µM | Enzyme inhibition |
| Curcumin | High | 10 µM | Receptor modulation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
